molecular formula C9H10Cl2O3S B13558947 2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride

2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride

Cat. No.: B13558947
M. Wt: 269.14 g/mol
InChI Key: NHNRMBYJAWADNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chlorobenzyl alcohol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonate esters, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical and biochemical applications to modify and functionalize target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and selectivity characteristics. This makes it particularly useful in applications where precise chemical modifications are required .

Properties

Molecular Formula

C9H10Cl2O3S

Molecular Weight

269.14 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]ethanesulfonyl chloride

InChI

InChI=1S/C9H10Cl2O3S/c10-9-3-1-8(2-4-9)7-14-5-6-15(11,12)13/h1-4H,5-7H2

InChI Key

NHNRMBYJAWADNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCS(=O)(=O)Cl)Cl

Origin of Product

United States

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